molecular formula C14H9NO3 B3052627 9-Oxo-9,10-dihydroacridine-2-carboxylic acid CAS No. 42946-36-1

9-Oxo-9,10-dihydroacridine-2-carboxylic acid

Cat. No.: B3052627
CAS No.: 42946-36-1
M. Wt: 239.23 g/mol
InChI Key: KNRDPQQUAODUQR-UHFFFAOYSA-N
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Description

9-Oxo-9,10-dihydroacridine-2-carboxylic acid is a chemical compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 g/mol . It is a derivative of acridine, a heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 9-Oxo-9,10-dihydroacridine-2-carboxylic acid typically involves the following steps :

    Starting Material: The synthesis begins with acridine-9(10H)-one (acridone) as the starting material.

    Esterification: Acridone is reacted with propargyl alcohol in the presence of carbonyldiimidazole (CDI) to form the corresponding propargyl ester.

    Cycloaddition Reaction: The propargyl ester undergoes a copper-catalyzed azide-alkyne cycloaddition reaction with organic azides to introduce a triazole fragment, resulting in the formation of this compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

9-Oxo-9,10-dihydroacridine-2-carboxylic acid undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents.

Scientific Research Applications

9-Oxo-9,10-dihydroacridine-2-carboxylic acid has several scientific research applications :

    Chemistry: It is used as a building block for the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Comparison with Similar Compounds

9-Oxo-9,10-dihydroacridine-2-carboxylic acid can be compared with other similar compounds, such as :

  • 2,7-Bis(4-methoxycarbonylphenyl)-9,9-diphenyl-9,10-dihydroacridine
  • 2,8-Bis(4-methoxycarbonylphenyl)-10,10-diphenyl-5,10-dihydrophenazasiline
  • 2,7,9,9-Tetraphenyl-9,10-dihydroacridine

These compounds share similar structural features but differ in their functional groups and chemical properties

Properties

IUPAC Name

9-oxo-10H-acridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-13-9-3-1-2-4-11(9)15-12-6-5-8(14(17)18)7-10(12)13/h1-7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRDPQQUAODUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347038
Record name 9-oxo-10H-acridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42946-36-1
Record name 9-oxo-10H-acridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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